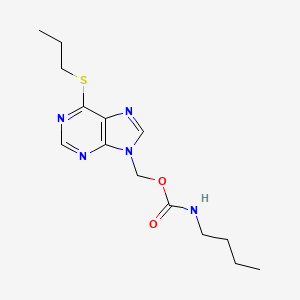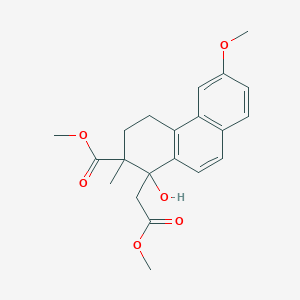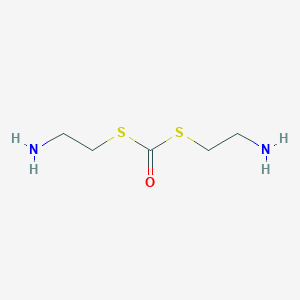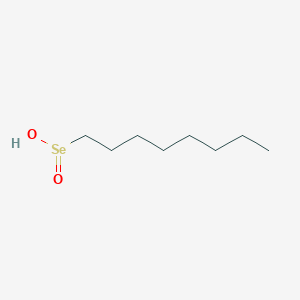![molecular formula C13H21NO2 B14716309 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one CAS No. 21964-66-9](/img/structure/B14716309.png)
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one is an organic compound with the molecular formula C13H21NO2 It is characterized by the presence of a morpholine ring attached to a cyclooctanone structure via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one typically involves the reaction of cyclooctanone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclooctanone, morpholine, and formaldehyde are reacted under acidic conditions to form the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce cyclooctanol derivatives.
Scientific Research Applications
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
2-(2-Morpholin-4-yl-2-oxo-ethyl)-isoindole-1,3-dione: This compound also contains a morpholine ring and is used in similar research applications.
Cyclooctanone derivatives: Other derivatives of cyclooctanone with different substituents can exhibit similar chemical properties and reactivity.
Uniqueness
2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one is unique due to its specific combination of a morpholine ring and a cyclooctanone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
21964-66-9 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethylidene)cyclooctan-1-one |
InChI |
InChI=1S/C13H21NO2/c15-13-6-4-2-1-3-5-12(13)11-14-7-9-16-10-8-14/h11H,1-10H2 |
InChI Key |
GKJBSUYCSBLNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(=CN2CCOCC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


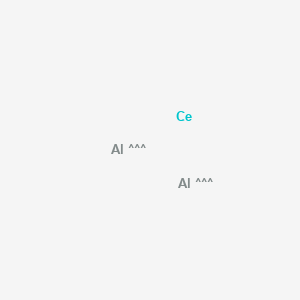
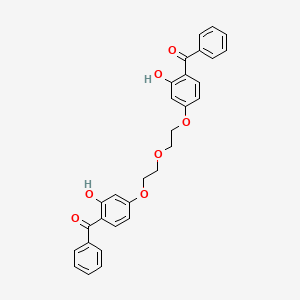

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)

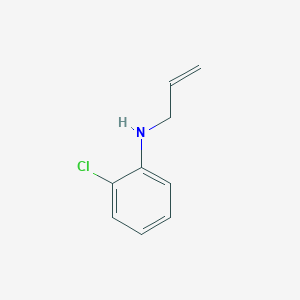
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)

